DavePhos

Catalog No.
S714754
CAS No.
213697-53-1
M.F
C26H36NP
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DavePhos

CAS Number

213697-53-1

Product Name

DavePhos

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H36NP

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3

InChI Key

ZEMZPXWZVTUONV-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

The exact mass of the compound DavePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a highly active, dialkylbiaryl phosphine ligand engineered for palladium-catalyzed cross-coupling reactions [1]. In industrial and laboratory procurement, DavePhos is prioritized for its ability to activate challenging substrates, particularly unactivated and sterically hindered aryl chlorides, under mild thermal conditions . Its specific structural balance—combining the steric bulk of dicyclohexyl groups with the electron-donating capability of the dimethylamino-substituted biphenyl backbone—facilitates both efficient oxidative addition and rapid reductive elimination [1]. Furthermore, unlike traditional pyrophoric trialkylphosphines, DavePhos is air-stable in the solid state, significantly improving handling, storage stability, and processability in mainstream manufacturing workflows .

Substituting DavePhos with generic monophosphines (such as PPh3 or PCy3) or bidentate ligands (such as dppf or BINAP) frequently results in catalytic failure when processing sterically hindered or electronically deactivated aryl chlorides [1]. While other Buchwald-type ligands (like XPhos or JohnPhos) share the biaryl backbone, their differing steric profiles—such as isopropyl versus dimethylamino substitution—fundamentally alter the stabilization of the critical monoligated Pd(0) intermediate[2]. Generic substitution in optimized protocols typically leads to incomplete conversion, necessitating elevated reaction temperatures or significantly higher palladium catalyst loadings, which directly degrades process economics and batch-to-batch reproducibility [1].

Superior Yield in Solid-State Mechanochemical Cross-Coupling

In solid-state organoboron cross-coupling reactions utilizing ball-milling techniques, the choice of phosphine ligand is critical for conversion efficiency [1]. When evaluated in a catalyst system consisting of 3 mol% Pd(OAc)2, DavePhos delivered a 97% yield of the desired coupling product [1]. In direct contrast, simple monophosphine ligands such as tBu3P, Cy3P, and Ph3P achieved only moderate yields ranging from 50% to 70%, while reactions lacking a supporting ligand plummeted to an 18% yield[1].

Evidence DimensionProduct yield in solvent-free mechanochemical Suzuki-Miyaura coupling
Target Compound Data97% yield (DavePhos)
Comparator Or Baseline50–70% yield (tBu3P, Cy3P, Ph3P); 18% yield (no ligand)
Quantified Difference27–47% absolute yield increase over traditional monophosphines
ConditionsSolid-state ball-milling, 3 mol% Pd(OAc)2, 4.5 mol% ligand

Demonstrates superior processability for solvent-free, mechanochemical manufacturing routes, allowing buyers to adopt greener, highly efficient synthesis protocols.

Enhanced Precursor Suitability for Unsymmetrical Tertiary Phosphine Synthesis

The synthesis of complex unsymmetrical tertiary phosphines via the coupling of aryl chlorides with secondary phosphines requires highly specific ligand architecture [1]. In the synthesis of Buchwald-type ligand derivatives, DavePhos successfully facilitated the reaction to achieve a 75% target product yield [1]. Conversely, the use of monodentate ligands like PPh3, alternative Buchwald-type ligands such as BrettPhos and XPhos, or bidentate ligands like dppp and BINAP resulted in significantly diminished yields or only trace amounts of the product [1].

Evidence DimensionProduct yield in C-P(III) bond formation
Target Compound Data75% yield (DavePhos)
Comparator Or BaselineDiminished yields or trace amounts (PPh3, BrettPhos, XPhos, dppp, BINAP)
Quantified DifferenceSubstantial yield recovery compared to failed or low-yielding alternative ligands
ConditionsPd-catalyzed coupling of chlorobenzene with diphenylphosphine

Highlights DavePhos's specific structural suitability for constructing complex C-P bonds where other advanced Buchwald ligands fail, ensuring reliable precursor procurement.

Functional Group Tolerance in Azidoaniline Synthesis

Activating aryl halides without decomposing sensitive functional groups like azides is a major synthetic challenge[1]. During the Buchwald-Hartwig amination of 3-azidophenyl iodide with 1-Boc-piperazine, DavePhos successfully promoted the desired amination at 100 °C in good yields while leaving the aromatic azido group intact [1]. In stark contrast, traditional ligands including P(o-Tol)3, rac-BINAP, dppf, DPEphos, and Josiphos completely failed, yielding 0% to 6% of the target product [1].

Evidence DimensionProduct yield in the amination of azido-substituted phenyl iodides
Target Compound DataGood yields with intact azido groups (DavePhos)
Comparator Or Baseline0–6% yield (P(o-Tol)3, rac-BINAP, dppf, DPEphos, Josiphos)
Quantified DifferenceComplete catalytic rescue from near-zero baseline conversion
Conditions100 °C, Pd catalysis, toluene or 1,4-dioxane solvent

Proves exceptional formulation compatibility for highly reactive azido groups, enabling downstream click-chemistry applications without premature decomposition.

Solvent-Free Mechanochemical Manufacturing

Directly following its 97% yield superiority in solid-state ball-milling reactions, DavePhos is the ideal ligand choice for facilities transitioning to green, liquid-assisted, or solvent-free Suzuki-Miyaura cross-coupling processes [1].

Synthesis of Complex Phosphine Precursors

Based on its unique ability to facilitate C-P(III) bond formation where XPhos and BrettPhos fail, DavePhos should be prioritized when manufacturing unsymmetrical tertiary phosphines or novel chiral ligands [2].

Late-Stage Functionalization of Azide-Bearing Intermediates

Given its proven chemoselectivity in Buchwald-Hartwig aminations of azidoaryl halides, DavePhos is highly recommended for pharmaceutical workflows requiring the preservation of azido groups for subsequent click-chemistry conjugations[3].

Cost-Reduction via Aryl Chloride Utilization

Because DavePhos effectively activates inert C-Cl bonds under mild conditions, procurement teams can use it to replace expensive aryl iodides and bromides with more economical aryl chlorides in large-scale C-C and C-N coupling campaigns [4].

XLogP3

6.9

Hydrogen Bond Acceptor Count

1

Exact Mass

393.258537150 Da

Monoisotopic Mass

393.258537150 Da

Heavy Atom Count

28

UNII

9877ONU78F

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

213697-53-1

Wikipedia

2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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